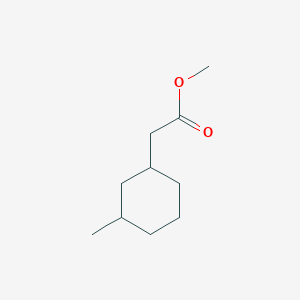
Methyl 2-(3-methylcyclohexyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-methylcyclohexyl)acetate is an organic compound with the molecular formula C10H18O2. It is an ester derived from the reaction of 3-methylcyclohexanol and acetic acid. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring substituted with a methyl group and an acetate group, making it a versatile intermediate in organic synthesis.
準備方法
Synthetic Routes and Reaction Conditions: Methyl 2-(3-methylcyclohexyl)acetate can be synthesized through the esterification of 3-methylcyclohexanol with acetic acid in the presence of a catalyst such as sulfuric acid. The reaction typically involves heating the reactants under reflux conditions to drive the esterification to completion.
Industrial Production Methods: Industrial production of this compound often involves the hydrogenation of toluene followed by esterification. The process includes a toluene hydrogenation reaction and an olefinic acid esterification reaction . This method is advantageous due to the availability and low cost of toluene as a starting material.
化学反応の分析
Types of Reactions: Methyl 2-(3-methylcyclohexyl)acetate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, it can hydrolyze to form 3-methylcyclohexanol and acetic acid.
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert it back to the alcohol form.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products Formed:
Hydrolysis: 3-methylcyclohexanol and acetic acid.
Oxidation: 3-methylcyclohexanoic acid.
Reduction: 3-methylcyclohexanol.
科学的研究の応用
Methyl 2-(3-methylcyclohexyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies involving ester hydrolysis and enzyme activity.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage.
Industry: Widely used in the fragrance industry for its pleasant odor and stability.
作用機序
The mechanism of action of methyl 2-(3-methylcyclohexyl)acetate primarily involves its hydrolysis to release 3-methylcyclohexanol and acetic acid. The ester bond is cleaved by esterases or under acidic or basic conditions. The released alcohol and acid can then participate in various biochemical pathways .
類似化合物との比較
- 2-methylcyclohexyl acetate
- 3-methylcyclohexyl acetate
- 2-(3-methylcyclohexyl)acetic acid
Comparison: Methyl 2-(3-methylcyclohexyl)acetate is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. Compared to its isomers, it may exhibit different reactivity and stability, making it suitable for specific applications in fragrance and organic synthesis .
特性
分子式 |
C10H18O2 |
|---|---|
分子量 |
170.25 g/mol |
IUPAC名 |
methyl 2-(3-methylcyclohexyl)acetate |
InChI |
InChI=1S/C10H18O2/c1-8-4-3-5-9(6-8)7-10(11)12-2/h8-9H,3-7H2,1-2H3 |
InChIキー |
NAKOHSPXIXFYIF-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(C1)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


amine](/img/structure/B13186450.png)
![7'-Ethyl-1',2'-dihydrospiro[cyclopentane-1,3'-indole]](/img/structure/B13186460.png)
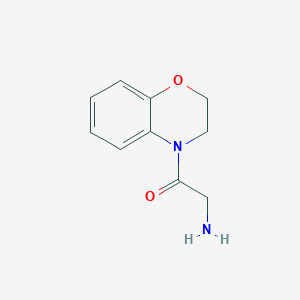
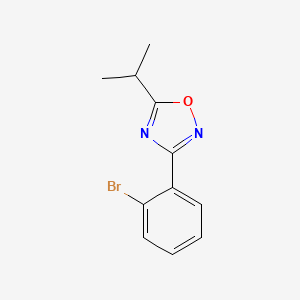
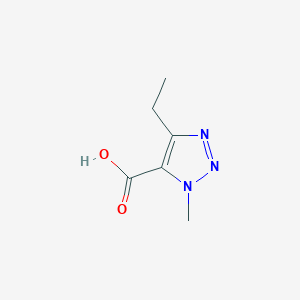
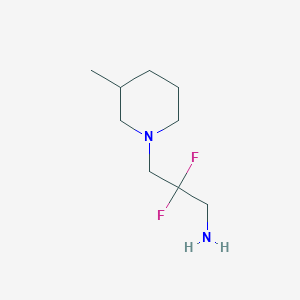
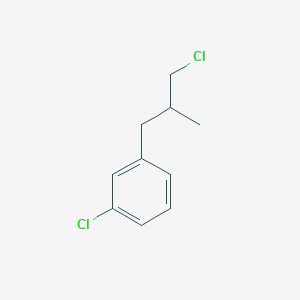
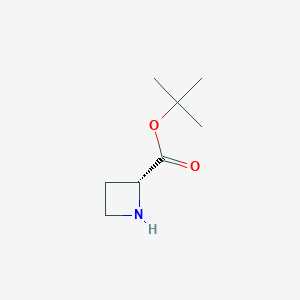
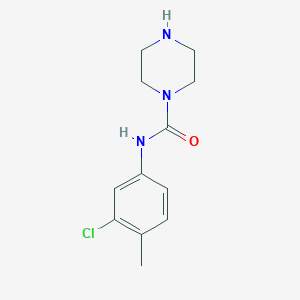
![{[1-(Chloromethyl)cyclopentyl]methyl}trimethylsilane](/img/structure/B13186509.png)
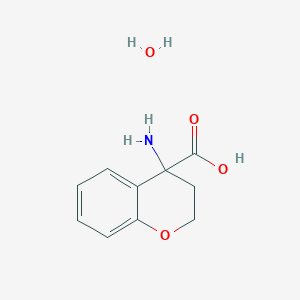
![[1,3]Thiazolo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B13186515.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-(6-{[(tert-butoxy)carbonyl]amino}pyridin-3-yl)-3-hydroxypropanoic acid](/img/structure/B13186518.png)
![4-Hydroxy-4-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}-1lambda6-thiane-1,1-dione](/img/structure/B13186519.png)
